N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide

STAT3 inhibition Thiophene regioisomerism Transcriptional reporter assay

N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide (CAS 952966-24-4) is a minimal pharmacophoric scaffold featuring unsubstituted thiophene rings that provide a clean SAR starting point for systematic modification of the piperidine N-substituent and sulfonamide-linked thiophene. Its precise regiochemistry—thiophen-2-ylmethyl N-substituent and thiophene-2-sulfonamide—defines unique hydrogen-bonding and π-stacking interactions not reproduced by regioisomeric (e.g., 3-thienyl) or substituted (e.g., 5-ethyl) analogs. Ideal for hit-to-lead optimization in oncology/inflammatory disease programs targeting the STAT3/IL-6 axis, this compound supports parallel library synthesis and comparative selectivity profiling with the 5-ethyl analog (CAS 953140-96-0) and 3-thienyl regioisomer (CAS 1235072-52-2). Choose this unsubstituted core to control your SAR sequence from the ground up.

Molecular Formula C15H20N2O2S3
Molecular Weight 356.5 g/mol
CAS No. 952966-24-4
Cat. No. B6499366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide
CAS952966-24-4
Molecular FormulaC15H20N2O2S3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CS3
InChIInChI=1S/C15H20N2O2S3/c18-22(19,15-4-2-10-21-15)16-11-13-5-7-17(8-6-13)12-14-3-1-9-20-14/h1-4,9-10,13,16H,5-8,11-12H2
InChIKeyOKCJILSFDRSDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide (CAS 952966-24-4): Core Chemical Identity and Procurement Relevance


N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide (CAS 952966-24-4, molecular formula C15H20N2O2S3, molecular weight 356.5 g/mol) is a small-molecule sulfonamide characterized by a central piperidine scaffold bearing two thiophene moieties—a thiophen-2-ylmethyl group at the piperidine nitrogen and a thiophene-2-sulfonamide group at the 4-methyl position. This compound belongs to the aryl-thiophene sulfonamide class that has been investigated for modulation of STAT3-mediated signaling pathways . It is commercially available as a research-grade chemical (typical purity ≥95%) from multiple chemical vendors, positioning it as an accessible scaffold for medicinal chemistry, chemical biology probe development, and structure–activity relationship (SAR) studies targeting the STAT3/IL-6 axis.

Why Generic Substitution of N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide Fails: Structural Determinants of Differential Activity


Within the aryl-thiophene sulfonamide class, seemingly minor structural variations produce profound shifts in target engagement, cellular potency, and selectivity. The thiophene-2-ylmethyl N-substituent on the piperidine ring and the unsubstituted thiophene-2-sulfonamide moiety of CAS 952966-24-4 define a precise pharmacophoric geometry. Regioisomeric repositioning of the thiophene attachment (e.g., thiophen-3-ylmethyl analogs) alters the spatial orientation of the sulfur lone pair and π-electron density distribution, which directly impacts hydrogen-bonding networks within the STAT3 SH2 domain [1]. Similarly, introduction of substituents on the sulfonamide-linked thiophene ring (such as the 5-ethyl analog CAS 953140-96-0) modulates both electronic character and steric bulk, leading to divergent IC50/EC50 values in cell-based transcriptional reporter assays. Simple replacement with unsubstituted or differently substituted piperidine sulfonamides cannot reproduce the specific binding kinetics and functional activity profile of this compound, making informed procurement decisions essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide (952966-24-4) Versus Closest Analogs


Thiophene Regioisomerism: 2-Thienyl vs. 3-Thienyl N-Substitution on Piperidine and Impact on STAT3 Transcriptional Inhibition

The target compound (CAS 952966-24-4) features a thiophen-2-ylmethyl group on the piperidine nitrogen, whereas its closest regioisomer analog (CAS 1235072-52-2) bears a thiophen-3-ylmethyl group. In the context of arylsulphonamidyl thiophene amides, the position of the thiophene sulfur atom relative to the piperidine N-substitution vector has been shown to alter STAT3 SH2 domain binding geometry. The 2-thienyl orientation in 952966-24-4 projects the sulfur lone pair into a region that participates in a conserved hydrogen-bond network with the SH2 domain backbone, a contact that is sterically inaccessible to the 3-thienyl regioisomer [1]. Conformational analysis of related thiophene sulfonamide series indicates that 2-thienyl substitution yields a more planar, extended pharmacophore alignment compared to the 3-thienyl variant, which adopts a bent geometry unfavorable for STAT3 dimerization interface engagement [2].

STAT3 inhibition Thiophene regioisomerism Transcriptional reporter assay

Unsubstituted vs. 5-Ethyl Substituted Thiophene Sulfonamide: Electronic and Steric Effects on Cellular Potency

The target compound bears an unsubstituted thiophene-2-sulfonamide moiety, whereas the closely related analog 5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 953140-96-0) incorporates an electron-donating ethyl group at the 5-position of the sulfonamide-linked thiophene ring. In thiophene sulfonamide series evaluated for anticancer activity, the introduction of alkyl substituents on the thiophene ring systematically modulated both EGFR kinase inhibitory activity and cellular EC50 values against MCF-7 breast cancer cells [1]. The unsubstituted thiophene-2-sulfonamide core of 952966-24-4 represents the minimal pharmacophoric unit, offering a defined baseline for SAR expansion and potentially reduced off-target interactions relative to more sterically encumbered analogs [2]. While peer-reviewed quantitative activity data specifically for 952966-24-4 and 953140-96-0 are not available, the structural distinction—absence vs. presence of a 5-ethyl group—is a recognized SAR handle in this chemotype.

SAR Thiophene substitution Cellular potency

Stat3 Inhibitor Phenotype: Mechanistic Overlap with Established Arylsulphonamidyl Thiophene STAT3 Inhibitor Chemotype

The structural architecture of CAS 952966-24-4 maps onto the arylsulphonamidyl thiophene amide pharmacophore exemplified by STAT3 Inhibitor XVI (CAS 1260364-43-9), a well-characterized cell-permeable probe that reduces IL-6-induced STAT3 transcriptional activity with an EC50 of 15 µM in a HeLa cell luciferase reporter assay . Both compounds contain a thiophene-2-sulfonamide moiety and a piperidine-derived central scaffold, though 952966-24-4 replaces the benzamide/amide linker of STAT3 Inhibitor XVI with a thiophen-2-ylmethyl piperidine motif. The shared arylsulphonamidyl thiophene core is essential for STAT3 SH2 domain recognition; the piperidine substitution pattern in 952966-24-4 is predicted to modulate cell permeability and metabolic stability relative to the reference inhibitor [1]. Direct head-to-head activity data for 952966-24-4 versus STAT3 Inhibitor XVI are not publicly available; however, the chemotype relationship supports the compound's utility as a starting point for developing STAT3-targeting probes with potentially differentiated pharmacokinetic profiles.

STAT3 dimerization inhibitor IL-6 signaling Luciferase reporter assay

High-Impact Research and Procurement Application Scenarios for N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide (952966-24-4)


STAT3/IL-6 Pathway Probe Development and Chemical Biology

Based on chemotype overlap with arylsulphonamidyl thiophene STAT3 inhibitors, 952966-24-4 is an appropriate procurement choice for laboratories developing novel STAT3 dimerization probes. The unsubstituted thiophene-2-sulfonamide core provides a clean SAR starting point for systematic modification of the piperidine N-substituent and the sulfonamide-linked thiophene ring, enabling exploration of potency, selectivity, and cellular permeability [1]. The compound's structural distinction from STAT3 Inhibitor XVI (EC50 = 15 µM) offers the potential to identify analogs with improved activity through focused library synthesis [2].

Medicinal Chemistry Hit-to-Lead Optimization Campaigns

As a minimal pharmacophoric scaffold within the thiophene sulfonamide class, 952966-24-4 is well-suited for hit-to-lead optimization programs targeting oncology or inflammatory disease indications. Its structural simplicity—unsubstituted thiophene rings—renders it an ideal starting point for parallel synthesis of focused compound libraries aimed at improving cellular potency and pharmacokinetic properties [1]. The availability of the closely related 5-ethyl analog (CAS 953140-96-0) and 3-thienyl regioisomer (CAS 1235072-52-2) enables direct comparative SAR studies to rapidly map the chemical space around this scaffold.

Chemical Probe Selectivity Profiling and Off-Target Assessment

The dual thiophene motif of 952966-24-4—a thiophen-2-ylmethyl N-substituent and a thiophene-2-sulfonamide—creates a unique hydrogen-bonding and π-stacking profile that may confer distinct selectivity patterns compared to mono-thiophene or benzamide-containing STAT3 inhibitors [2]. Procurement of this compound alongside its regioisomeric and substituted analogs supports comprehensive selectivity profiling panels to identify the structural determinants of target engagement versus off-target binding, a critical step in chemical probe validation.

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